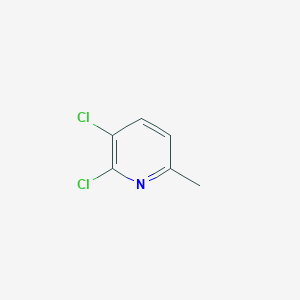

2,3-Dichloro-6-methylpyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-dichloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJDBTSPHZWCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570800 | |

| Record name | 2,3-Dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54957-86-7 | |

| Record name | 2,3-Dichloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,3-Dichloro-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for 2,3-dichloro-6-methylpyridine, a valuable pyridine derivative in medicinal chemistry and materials science. Due to the absence of a direct, one-pot synthesis in published literature, this document outlines the most plausible multi-step synthetic routes, drawing upon established methodologies for analogous compounds. The information is presented to be a practical resource for laboratory-scale synthesis.

Introduction

This compound, also known as 2,3-dichloro-6-picoline, is a halogenated pyridine derivative. The unique substitution pattern of a methyl group and two chlorine atoms on the pyridine ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the pyridine ring, making it amenable to various nucleophilic substitution and cross-coupling reactions.

This guide details three primary synthetic strategies for obtaining this compound, supported by experimental protocols adapted from related syntheses. Quantitative data from analogous reactions are provided to offer insights into expected yields and reaction parameters.

Synthetic Pathways

Three logical and experimentally supported routes for the synthesis of this compound are presented:

-

Route 1: From 2-Amino-6-methylpyridine

-

Route 2: From 6-Methyl-2-pyridone

-

Route 3: Via Trichlorination and Selective Dechlorination

The following sections provide a detailed breakdown of each route, including reaction schemes, experimental procedures, and relevant data.

Route 1: Synthesis from 2-Amino-6-methylpyridine

This pathway involves the conversion of the readily available 2-amino-6-methylpyridine to the target molecule through a series of well-established reactions, including diazotization and chlorination.

Signaling Pathway Diagram

Caption: Route 1: Synthesis via 2-Amino-6-methylpyridine intermediate.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-pyridone from 2-Amino-6-methylpyridine

This procedure is adapted from the synthesis of related hydroxypyridines via diazotization.

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-6-methylpyridine in dilute sulfuric acid.

-

Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for one hour. Then, heat the reaction mixture to hydrolyze the diazonium salt to the corresponding pyridone.

-

Work-up: Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Chloro-6-methylpyridine from 6-Methyl-2-pyridone

This step utilizes a standard method for converting pyridones to chloropyridines.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 6-methyl-2-pyridone and an excess of phosphorus oxychloride (POCl₃).

-

Chlorination: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or potassium carbonate) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Step 3: Synthesis of this compound from 2-Chloro-6-methylpyridine

The direct chlorination of 2-chloro-6-methylpyridine requires careful control to achieve the desired regioselectivity. The following is a general procedure based on the chlorination of similar pyridine derivatives.

-

Reaction Setup: In a reaction vessel suitable for gas dispersion, dissolve 2-chloro-6-methylpyridine in a suitable solvent (e.g., carbon tetrachloride or neat).

-

Chlorination: Heat the solution to the desired temperature and bubble chlorine gas through the mixture in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). The reaction may also be initiated by UV light for radical chlorination, though this typically favors side-chain chlorination.

-

Work-up: Monitor the reaction by gas chromatography (GC) or TLC. Upon completion, cool the mixture and wash with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and the solvent removed to yield the crude product, which can be purified by distillation or chromatography.

Quantitative Data for Analogous Reactions

| Reaction Step | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Reference |

| Step 1 Analog | 2-Amino-3-nitropyridine | 2-Hydroxy-3-nitropyridine | NaNO₂, H₂SO₄ | 0 - 5 | 77 | [1] |

| Step 2 Analog | 2-Hydroxypyridine | 2-Chloropyridine | POCl₃ | Reflux | ~90 | General Method |

| Step 3 Analog | Pyridone | 2,3-dichloro-5-methylpyridine | Cl₂, Phosgene, FeCl₃ | 20 -> 110 | 56.5 | [2] |

Route 2: Synthesis from 6-Methyl-2-pyridone

This route is a more direct approach, starting from 6-methyl-2-pyridone, which can be synthesized or procured commercially.

Signaling Pathway Diagram

Caption: Route 2: Synthesis starting from 6-Methyl-2-pyridone.

Experimental Protocols

The experimental protocols for the two steps in this route are identical to Step 2 and Step 3 of Route 1, respectively.

Quantitative Data for Analogous Reactions

The quantitative data for the analogous reactions are the same as those presented for Step 2 and Step 3 in Route 1.

Route 3: Synthesis via Trichlorination and Selective Dechlorination

This strategy involves the exhaustive chlorination of a picoline derivative to a trichlorinated intermediate, followed by the selective removal of a chlorine atom.

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methylpyridine, also known as 2,3-dichloro-6-picoline, is a halogenated pyridine derivative. Halogenated pyridines are an important class of heterocyclic compounds widely utilized as versatile intermediates in the synthesis of a broad range of functional molecules, including pharmaceuticals and agrochemicals. The reactivity of the pyridine ring is significantly influenced by the presence and position of halogen substituents, making these compounds valuable building blocks for creating complex molecular architectures. This guide provides a summary of the available technical information on the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the available information for the target compound and provide comparative data for structurally related compounds to offer insights into its expected properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54957-86-7 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.01 g/mol | [2] |

| Physical Form | Colorless or white to light-yellow solid or liquid | |

| Boiling Point | 208 °C | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Storage Temperature | Refrigerator |

Table 2: Comparative Physical Properties of Related Dichloromethylpyridines

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dichloro-3-methylpyridine | 58584-94-4 | C₆H₅Cl₂N | 162.01 | Not Available | Not Available |

| 2-Chloro-3-nitro-6-methylpyridine | Not Available | C₆H₄ClN₂O₂ | 172.56 | 68.5-70.5 | Not Available |

Synthesis and Reactivity

Synthesis

-

Chlorination of a substituted pyridine precursor: This could involve the direct chlorination of 6-methylpyridine or a derivative under controlled conditions to achieve the desired 2,3-dichloro substitution pattern.

-

From a pyridine-N-oxide: The reaction of a substituted pyridine-N-oxide with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, is a common method for introducing chlorine atoms onto the pyridine ring. For example, the synthesis of 2,6-dichloro-3-methylpyridine has been achieved by reacting 3-methylpyridine-1-oxide with benzoyl chloride or phthaloyl chlorides in the presence of an acid acceptor.[3]

-

Dechlorination of a trichloropyridine: Selective dechlorination of a more highly chlorinated precursor, such as 2,3,6-trichloro-methylpyridine, could potentially yield the desired product. The synthesis of 2,3-dichloropyridine has been reported via the selective hydrogenation dechlorination of 2,3,6-trichloropyridine.[4]

A potential synthetic pathway for this compound could be hypothesized based on these general methods.

Figure 1: A hypothetical synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring, as well as the presence of the methyl group. Key expected reactions include:

-

Nucleophilic Aromatic Substitution (SNAAr): The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. The electron-deficient nature of the pyridine ring facilitates this type of reaction. The regioselectivity of substitution will depend on the nature of the nucleophile and the reaction conditions. The nitro group in related compounds like 2,6-dichloro-3-nitropyridine has been shown to activate both ortho and para positions towards nucleophilic substitution.[5]

-

Cross-Coupling Reactions: The chloro substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide range of functional groups.

-

Reactions of the Methyl Group: The methyl group can undergo oxidation or halogenation under appropriate conditions to introduce further functionality.

Figure 2: Potential reaction pathways for this compound.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched literature. However, data for related compounds can be used for estimation and characterization purposes.

¹H NMR: The proton NMR spectrum would be expected to show two signals in the aromatic region for the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl protons.

¹³C NMR: The carbon NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule.

IR Spectroscopy: The IR spectrum would exhibit characteristic peaks for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and the methyl group.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its structural motifs are found in molecules with significant biological activity, suggesting its potential as a key intermediate in drug discovery and agrochemical research.

Pharmaceutical Applications

Pyridine derivatives are a cornerstone of medicinal chemistry, with a wide range of therapeutic applications.[6] The 2,3-dichloropyridine scaffold is present in compounds investigated for various biological activities. The functional handles on this compound allow for the synthesis of diverse libraries of compounds for screening against various biological targets.

Agrochemical Applications

Chlorinated pyridine derivatives are crucial intermediates in the synthesis of many modern pesticides.[7] For instance, 2,3-dichloropyridine is a key raw material for the synthesis of the insecticide chlorantraniliprole.[4] The structural features of this compound make it a promising candidate for the development of new herbicides, fungicides, and insecticides.

Figure 3: A logical workflow illustrating the potential applications in R&D.

Safety Information

Based on available safety data sheets for this compound, the compound is associated with the following hazards:

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Signal Word: Warning.

-

Pictograms: GHS07 (Exclamation mark).

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be observed when handling this chemical.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to other well-studied dichloropyridines suggests a rich and varied chemistry. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully explore its utility as a building block for novel functional molecules. This guide provides a foundational understanding based on the currently available information and established principles of pyridine chemistry.

References

- 1. CN104529880A - Synthesis method of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. US5334724A - Preparation of substituted 2-chloropyridines - Google Patents [patents.google.com]

- 4. 54957-86-7|this compound|BLD Pharm [bldpharm.com]

- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

Technical Guide: Physicochemical and Biological Profile of 2,3-Dichloro-6-methylpyridine (CAS 54957-86-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methylpyridine, also known as 2,3-dichloro-6-picoline, is a halogenated pyridine derivative with the CAS number 54957-86-7. Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized as scaffolds in the development of pharmaceuticals and agrochemicals. The introduction of halogen atoms to the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity, making compounds like this compound of considerable interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological activities of this compound, based on available scientific literature and chemical data.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| CAS Number | 54957-86-7 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.02 g/mol | [1] |

| Appearance | Colorless or white to light-yellow solid or liquid | [1] |

| Boiling Point | 208 °C | ECHEMI |

| Density | 1.3±0.1 g/cm³ | ECHEMI |

| Flash Point | 99 °C | ECHEMI |

| Refractive Index | 1.547 | ECHEMI |

| Purity | 98% | [1] |

| InChI Key | BRJDBTSPHZWCBU-UHFFFAOYSA-N | [1] |

| SMILES | Clc1c(Cl)c(C)ccn1 | |

| Storage Temperature | Refrigerator | [1] |

Note: Some physical properties are predicted or sourced from chemical suppliers and may not be experimentally verified.

Synthesis and Experimental Protocols

A plausible synthetic route could involve the direct chlorination of 6-methylpyridine (6-picoline) or the Sandmeyer reaction of an appropriate aminodichloropicoline. Another approach involves the construction of the pyridine ring from acyclic precursors.

General Experimental Protocol for the Synthesis of Dichlorinated Pyridines (Illustrative Example):

This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.

Reaction: Chlorination of a substituted pyridine.

Materials:

-

Substituted pyridine precursor (e.g., 2-chloro-6-methylpyridine or 3-chloro-6-methylpyridine)

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide)

-

Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve the substituted pyridine precursor in the anhydrous solvent under an inert atmosphere.

-

Slowly add the chlorinating agent to the reaction mixture at a controlled temperature (this may require cooling in an ice bath).

-

After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for a specified period. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel or by distillation, to yield the desired dichlorinated pyridine product.

Purification and Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

Biological Activity and Potential Applications

Direct experimental data on the biological activity, mechanism of action, and specific signaling pathways associated with this compound (CAS 54957-86-7) are limited in the currently available scientific literature. However, the biological activities of structurally related halogenated pyridine derivatives provide valuable insights into its potential pharmacological profile.

4.1. Antimicrobial Activity

Halogenated pyridine scaffolds are known to exhibit antimicrobial properties. The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with biological targets within the microorganism. It is plausible that this compound could exhibit inhibitory activity against various bacterial and fungal strains.

4.2. Anticancer Activity

Numerous pyridine derivatives have been investigated as potential anticancer agents. The mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as protein kinases. The specific substitution pattern of chloro and methyl groups on the pyridine ring would determine its binding affinity and selectivity for such targets.

4.3. Agrochemical Applications

Dichlorinated pyridines are important intermediates in the synthesis of various herbicides and pesticides. It is possible that this compound could serve as a building block for the development of new agrochemicals.

4.4. Future Research Directions

Given the lack of specific biological data, further investigation into the pharmacological profile of this compound is warranted. Future studies could include:

-

In vitro screening: Assessing the cytotoxic effects against a panel of cancer cell lines and antimicrobial activity against various pathogens.

-

Enzymatic assays: Investigating the inhibitory potential against specific enzymes, such as kinases or other enzymes involved in disease pathogenesis.

-

Mechanism of action studies: Elucidating the molecular targets and signaling pathways affected by the compound.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and agrochemical research. While its physicochemical properties are partially documented, there is a significant gap in the understanding of its biological activity and mechanism of action. The information provided in this guide, based on available data and the properties of structurally related compounds, serves as a foundation for future research and development efforts. Further experimental investigation is crucial to fully elucidate the therapeutic and practical potential of this compound.

References

An In-Depth Technical Guide to the Molecular Structure of 2,3-Dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 2,3-dichloro-6-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental data in publicly accessible literature, this guide combines fundamental chemical information with computationally predicted structural and spectroscopic data. The methodologies for these predictions are detailed to ensure transparency and reproducibility. This document aims to serve as a valuable resource for researchers working with this and related heterocyclic compounds.

Introduction

Substituted pyridines are a cornerstone of modern chemical research, with broad applications ranging from pharmaceuticals and agrochemicals to catalysis and materials science. The specific substitution pattern of chlorine and methyl groups on the pyridine ring, as seen in this compound, can significantly influence the molecule's steric and electronic properties. These properties, in turn, dictate its reactivity, binding affinity to biological targets, and physical characteristics. This guide focuses on elucidating the molecular structure of this compound through a combination of established chemical principles and advanced computational modeling.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 162.02 g/mol .[1] Key identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂N |

| IUPAC Name | This compound |

| CAS Number | 54957-86-7 |

| Molecular Weight | 162.02 g/mol [1] |

| InChI | InChI=1S/C6H5Cl2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |

| InChIKey | BRJDBTSPHZWCBU-UHFFFAOYSA-N |

| SMILES | Cc1ccc(Cl)c(Cl)n1 |

Molecular Structure and Geometry (Computational)

In the absence of experimental crystallographic data, the molecular geometry of this compound was predicted using Density Functional Theory (DFT) calculations. These computational methods provide reliable estimations of bond lengths and angles.

Predicted Molecular Geometry

The table below presents the predicted bond lengths and angles for this compound. These values were calculated using established DFT methods, which are known to provide high accuracy for organic molecules.

| Bond | Predicted Length (Å) | Angle | Predicted Angle (°) |

| C1-C2 | 1.395 | C1-C2-C3 | 119.5 |

| C2-C3 | 1.385 | C2-C3-C4 | 120.5 |

| C3-C4 | 1.390 | C3-C4-N | 119.0 |

| C4-N | 1.335 | C4-N-C5 | 117.5 |

| N-C5 | 1.340 | N-C5-C1 | 123.0 |

| C5-C1 | 1.400 | C5-C1-C2 | 120.5 |

| C1-C(methyl) | 1.510 | H-C(methyl)-H | 109.5 |

| C2-Cl | 1.740 | C1-C2-Cl | 119.0 |

| C3-Cl | 1.735 | C4-C3-Cl | 119.5 |

Note: These values are predictions from DFT calculations and may vary slightly from experimental values.

Caption: Predicted molecular graph of this compound.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. These predictions are based on DFT calculations, which have become a reliable tool for estimating NMR spectra.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) |

| CH₃ | 2.5 - 2.7 |

| Ar-H (position 4) | 7.2 - 7.4 |

| Ar-H (position 5) | 7.6 - 7.8 |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ | 18 - 22 |

| C2 | 148 - 152 |

| C3 | 130 - 134 |

| C4 | 125 - 129 |

| C5 | 138 - 142 |

| C6 | 155 - 159 |

Infrared (IR) Spectroscopy

The predicted vibrational frequencies for key functional groups in this compound are listed below. These frequencies correspond to the energy absorbed by the molecule to excite its vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (Aromatic) | 3050 - 3150 |

| C-H stretch (Methyl) | 2900 - 3000 |

| C=C/C=N stretch (Pyridine ring) | 1400 - 1600 |

| C-Cl stretch | 700 - 850 |

Experimental Protocols: A Representative Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general method can be adapted from procedures for similar dichlorinated pyridines. The following represents a plausible synthetic route.

General Synthetic Pathway

A common approach to synthesizing dichlorinated pyridines involves the chlorination of a corresponding hydroxypyridine or aminopyridine precursor. For this compound, a potential pathway could start from 2-hydroxy-6-methyl-3-nitropyridine.

Caption: A plausible synthetic pathway for this compound.

Detailed Hypothetical Protocol

Step 1: Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-6-methyl-3-nitropyridine.

-

Slowly add phosphorus oxychloride (POCl₃) in excess.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-6-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 2-chloro-6-methyl-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for instance, iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Filter the hot reaction mixture to remove the iron salts and wash the filter cake with the solvent.

-

Neutralize the filtrate and extract the product, 3-amino-2-chloro-6-methylpyridine.

Step 3: Sandmeyer Reaction

-

Dissolve the 3-amino-2-chloro-6-methylpyridine in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the final product, this compound, with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of this compound. While experimental data remains limited in the public domain, the computational predictions for its geometry and spectroscopic properties offer valuable insights for researchers. The representative synthetic protocol outlined provides a practical starting point for the laboratory preparation of this compound. Further experimental validation of the data presented herein is encouraged to build upon the foundational knowledge provided in this guide.

References

Spectroscopic Data for 2,3-Dichloro-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its use in any research and development endeavor. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on established spectroscopic principles and comparative analysis with structurally related compounds. Furthermore, detailed experimental protocols for obtaining this data are provided.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.5 - 2.7 | Singlet | N/A |

| H-4 | 7.6 - 7.8 | Doublet | 8 - 9 |

| H-5 | 7.2 - 7.4 | Doublet | 8 - 9 |

Note: Predictions are based on typical chemical shifts for protons on a pyridine ring, with adjustments for the electronic effects of the chloro and methyl substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 130 - 132 |

| C-4 | 138 - 140 |

| C-5 | 123 - 125 |

| C-6 | 158 - 160 |

| CH₃ | 23 - 25 |

Note: Predicted chemical shifts are based on the analysis of substituted pyridines and the known effects of chloro and methyl groups on the carbon chemical shifts.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (methyl) |

| 1600 - 1550 | C=C and C=N stretching (pyridine ring) |

| 1470 - 1430 | C-H bend (methyl) |

| 850 - 750 | C-Cl stretch |

| 800 - 700 | C-H out-of-plane bend (aromatic) |

Note: These are characteristic regions for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 161/163/165 | [M]⁺ (Molecular ion with isotopic pattern for two chlorine atoms) |

| 126/128 | [M - Cl]⁺ |

| 98 | [M - 2Cl - H]⁺ |

| 77 | Pyridine ring fragment |

Note: The presence of two chlorine atoms will result in a characteristic M, M+2, M+4 isotopic pattern for chlorine-containing fragments.

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-64 (or more for dilute samples).

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024 or more, depending on sample concentration.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0-220 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small, solid sample of this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Rate: 1-2 scans/second.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern of the molecular ion and other fragments to confirm the presence of chlorine atoms.

-

Identify major fragment ions and propose fragmentation pathways to support the proposed structure.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental methodologies required for their determination. While direct experimental data remains elusive in publicly accessible databases, the predicted data and detailed protocols herein serve as a valuable resource for researchers in the synthesis, characterization, and application of this compound. The synergistic use of NMR, IR, and MS is crucial for unambiguous structural confirmation and purity assessment, which are essential for advancing its potential in drug development and materials science.

2,3-Dichloro-6-methylpyridine: An In-Depth Technical Guide

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough review of the available scientific literature on 2,3-dichloro-6-methylpyridine. Aimed at researchers, scientists, and professionals in drug development, this document consolidates information on its chemical properties, synthesis, and potential applications, while also highlighting areas where data is currently limited.

Core Properties and Spectroscopic Data

This compound is a halogenated derivative of 6-methylpyridine (also known as γ-picoline). The presence of two chlorine atoms on the pyridine ring significantly influences its chemical reactivity and potential as a synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference/Note |

| CAS Number | 54957-86-7 | [1] |

| Molecular Formula | C₆H₅Cl₂N | Calculated |

| Molecular Weight | 162.02 g/mol | [1] |

| Physical Form | Colorless or white to light-yellow solid or liquid | [1] |

| Purity | Typically ≥98% | [1] |

| Boiling Point | Data not available | For comparison, 2-chloro-6-methylpyridine has a boiling point of 64-68 °C at 10 mmHg.[2] |

| Melting Point | Data not available |

Spectroscopic Characterization:

Table 2: Reference Spectroscopic Data for Related Pyridine Derivatives

| Compound | ¹H NMR Data | ¹³C NMR Data | Mass Spectrum (MS) | Infrared (IR) Spectrum |

| 2-Chloro-6-methylpyridine | Available, but specific shifts not detailed in search results. | Data not available | Available via NIST WebBook. | Spectrum has been recorded and analyzed.[3][4] |

| 2-Amino-6-methylpyridine | δ (ppm): 7.29 (t), 6.48 (d), 6.28 (d), 4.6 (s, NH₂), 2.36 (s, CH₃) in CDCl₃.[5] | Data not available | Data available. | Data available. |

| 3-Bromo-6-chloro-2-methylpyridine | Data available, but specific shifts not detailed in search results.[6] | Data not available | Data not available | Data not available |

| 2,6-Dichloro-3-nitropyridine | Data available, but specific shifts not detailed in search results.[7] | Data not available | Data available. | Data available. |

Synthesis of this compound: Experimental Protocols

While a definitive, optimized protocol for the synthesis of this compound is not explicitly detailed in the available literature, several established methods for the synthesis of chlorinated pyridines can be adapted. The following section outlines potential synthetic strategies and provides detailed experimental procedures for analogous reactions.

Proposed Synthetic Pathways

Two logical synthetic routes are proposed based on common reactions in pyridine chemistry. These pathways would require experimental validation and optimization.

Caption: Proposed synthetic routes for this compound.

Detailed Experimental Protocols for Analogous Syntheses

The following protocols for related compounds provide a practical starting point for the synthesis of this compound.

Protocol 1: Multi-step Synthesis from 2-Amino-6-methylpyridine (Analogous to the synthesis of 2-Chloro-3-nitro-6-methylpyridine)

This pathway involves the introduction of a nitro group, conversion of the amino group to a hydroxyl group, chlorination, and subsequent replacement of the nitro group.

-

Nitration of 2-Amino-6-methylpyridine:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-6-methylpyridine (1.0 eq) to concentrated sulfuric acid.

-

Maintain the temperature at 0 °C and slowly add a pre-mixed 1:1 (v/v) solution of concentrated sulfuric acid and concentrated nitric acid.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to stand for 12 hours.

-

Pour the reaction mixture onto crushed ice and neutralize to pH 7 with concentrated aqueous ammonia.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-3-nitro-6-methylpyridine. A reported yield for a similar nitration is 29% after purification.

-

-

Conversion to 2-Hydroxy-3-nitro-6-methylpyridine via Diazotization:

-

Suspend the nitrated product (1.0 eq) in water and add concentrated sulfuric acid.

-

Cool the mixture to 0 °C in an ice bath and add sodium nitrite (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 4 hours.

-

Filter the precipitated yellow solid, wash with cold water, and dry under vacuum. A reported yield for this step is 77%.

-

-

Chlorination of the Hydroxyl Group:

-

Add the 2-hydroxy-3-nitro-6-methylpyridine (1.0 eq) to phosphorus oxychloride (POCl₃, excess).

-

Heat the mixture to reflux and maintain for 4 hours.

-

After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Pour the residue onto crushed ice with vigorous stirring.

-

Filter the solid product, wash with water, and dry to yield 2-chloro-3-nitro-6-methylpyridine.

-

-

Reduction of the Nitro Group and Sandmeyer Reaction:

-

The nitro group of 2-chloro-3-nitro-6-methylpyridine can be reduced to an amine using standard methods (e.g., SnCl₂/HCl or catalytic hydrogenation).

-

The resulting 2-amino-3-chloro-6-methylpyridine can then undergo a Sandmeyer reaction (NaNO₂/HCl followed by CuCl/HCl) to replace the amino group with a second chlorine atom, yielding the final product, this compound.

-

Protocol 2: Direct Chlorination of 2-Hydroxy-6-methylpyridine

This method offers a more direct, solvent-free approach to chlorination.

-

Reaction Setup:

-

In a Teflon-lined stainless steel pressure reactor, combine 2-hydroxy-6-methylpyridine (1.0 eq) and phosphorus oxychloride (POCl₃, 1.0 eq).

-

-

Reaction Conditions:

-

Seal the reactor and heat the mixture to 140 °C for 2 hours.

-

-

Work-up and Purification:

-

Allow the reactor to cool to room temperature before carefully opening it in a well-ventilated fume hood.

-

Quench the reaction mixture by slowly adding it to crushed ice/water.

-

Neutralize the solution to a pH of 8-9 using a saturated aqueous solution of sodium carbonate.

-

The product can be isolated by filtration if it precipitates as a solid, or by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) if it is a liquid or remains dissolved.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its chloro substituents and the potential for modification of the methyl group.

Chemical Reactivity

The chlorine atoms at the 2- and 3-positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The reactivity of each position towards nucleophiles will depend on the electronic effects of the other substituents and the reaction conditions. This allows for the selective introduction of a wide range of functional groups, including amines, thiols, and alkoxides.

Caption: Reactivity workflow of this compound.

Role as a Pharmaceutical Intermediate

Halogenated pyridines are crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively functionalize the dichloropyridine core makes compounds like this compound valuable starting materials for creating libraries of novel compounds for drug discovery screening. For example, related dichloropyridine derivatives have been utilized in the development of selective thyroid hormone receptor β agonists for treating dyslipidemia. The general workflow involves using the dichloropyridine scaffold to introduce various substituents to explore structure-activity relationships (SAR).

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for applications in drug discovery and development. While specific, detailed literature on its synthesis and properties is limited, established methodologies for the preparation of related chlorinated pyridines provide a strong basis for its production. The reactivity of its two chloro substituents offers a versatile platform for the creation of diverse molecular architectures. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential as a valuable building block for the scientific community.

References

- 1. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 2. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]

- 3. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D [lobachemie.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Advancement of Dichloromethylpyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloromethylpyridines represent a class of chlorinated pyridine derivatives that have emerged as pivotal intermediates in the synthesis of a wide array of specialty chemicals, particularly within the agrochemical and pharmaceutical industries. Their discovery and development are not marked by a singular event but rather an evolution stemming from the broader exploration of pyridine chemistry that began in the late 19th century. The introduction of chlorine atoms onto the methyl group and the pyridine ring imparts unique reactivity and physicochemical properties, making these compounds valuable synthons for constructing complex molecular architectures with desired biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of dichloromethylpyridines, with a focus on key experimental protocols and quantitative data.

Historical Context and Discovery

The journey of dichloromethylpyridines is intrinsically linked to the broader history of pyridine chemistry, which commenced with William Ramsay's first synthesis of pyridine in 1876.[1] The initial availability of pyridine from coal tar spurred extensive research into its derivatives.[1] Early investigations into the chlorination of methylpyridines (picolines) were foundational. While direct chlorination of the pyridine ring was explored, the selective chlorination of the methyl substituent presented a significant synthetic challenge.

The development of methods to control the degree of chlorination on the methyl group was a key advancement. Initially, the focus was on producing monochloromethylpyridines. However, further research led to processes that could yield dichloromethyl and trichloromethyl derivatives. These developments were often driven by the pursuit of novel bioactive molecules. For instance, the insecticidal properties of compounds derived from chlorinated pyridines propelled further research into their synthesis and functionalization.

A significant application that highlights the importance of dichloromethylpyridines is in the synthesis of modern insecticides like Pyridalyl. This insecticide demonstrates high efficacy against lepidopteran pests and its discovery underscored the value of the dichloromethylpyridine scaffold in agrochemical development.

Synthetic Methodologies

The synthesis of dichloromethylpyridines can be broadly categorized into two main approaches: direct chlorination of methylpyridines and multi-step synthetic sequences involving the construction and subsequent chlorination of functionalized pyridine rings.

Direct Chlorination of Methylpyridines

Direct chlorination of methylpyridines, such as 2-chloro-4-methylpyridine, with chlorine gas can lead to a mixture of mono-, di-, and trichlorinated products on the methyl group.[2] The reaction is typically initiated by a radical initiator like azo-bis-iso-butyronitrile (AIBN) or UV light.[2] Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial to selectively obtain the desired dichloromethylpyridine. However, this method often results in a mixture of products, necessitating extensive purification.[3]

Multi-step Synthesis from Pyridine Derivatives

A more controlled approach involves a multi-step synthesis, often starting from a more functionalized pyridine derivative. A common strategy for the synthesis of 2,6-bis(dichloromethyl)pyridine starts from 2,6-lutidine (2,6-dimethylpyridine). This process involves the oxidation of the methyl groups to carboxylic acids, followed by esterification, reduction to alcohols, and finally chlorination.[4]

Experimental Protocols

Synthesis of 2-Chloro-4-(dichloromethyl)pyridine via Direct Chlorination

This protocol is based on the general principles of free-radical side-chain chlorination of methylpyridines.

Materials:

-

2-chloro-4-methylpyridine

-

Water

-

Azo-bis-iso-butyronitrile (AIBN)

-

Chlorine gas

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 2-chloro-4-methylpyridine (100 g, 784.3 mmol) and water (100.0 g) is prepared in a reaction vessel.[2]

-

The mixture is stirred and heated to 65 °C.[2]

-

AIBN (1.0 g) is added to the mixture.[2]

-

After 10 minutes, chlorine gas is bubbled into the mixture at a controlled rate (e.g., 9.6 g/hr), maintaining the temperature between 65-67 °C.[2]

-

The reaction is monitored by gas chromatography to determine the product distribution.

-

Upon completion, the reaction product is extracted with ethyl acetate.[2]

-

The organic extract is dried with anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture.[2]

-

The desired 2-chloro-4-(dichloromethyl)pyridine is then isolated and purified by fractional distillation or column chromatography.

Multi-step Synthesis of 2,6-Dichloromethylpyridine Hydrochloride

This protocol describes a common route starting from 2,6-lutidine.[4]

Step 1: Oxidation to 2,6-Pyridinedicarboxylic Acid

-

In a flask, 2,6-lutidine (21.4g, 0.2mol) and 150ml of water are heated to 80°C.[5]

-

Potassium permanganate (e.g., 126.4g, 0.8mol) is added in batches while maintaining the temperature at 75-80°C with stirring for approximately 35 minutes.[5]

-

After the reaction is complete (monitored by TLC), the pH of the reaction solution is adjusted to 3-4 with 2mol/l hydrochloric acid.[5]

-

The solution is cooled to 20-25°C to precipitate the 2,6-pyridinedicarboxylic acid.[5]

Step 2: Esterification to Dimethyl 2,6-Pyridinedicarboxylate

-

The obtained 2,6-pyridinedicarboxylic acid is reacted with methanol (e.g., 16g, 0.5mol) in the presence of a catalytic amount of concentrated sulfuric acid to yield dimethyl 2,6-pyridinedicarboxylate.[5]

Step 3: Reduction to 2,6-Pyridinedimethanol

-

Dimethyl 2,6-pyridinedicarboxylate is reduced to 2,6-pyridinedimethanol. This can be achieved using a suitable reducing agent like sodium borohydride in combination with a Lewis acid, or other standard reduction methods for esters.

Step 4: Chlorination to 2,6-Dichloromethylpyridine Hydrochloride

-

The 2,6-pyridinedimethanol is then reacted with a chlorinating agent such as thionyl chloride to obtain the final product, 2,6-dichloromethylpyridine hydrochloride.[4]

Data Presentation

The following tables summarize key quantitative data for representative dichloromethylpyridines and their synthetic precursors.

Table 1: Physicochemical Properties of Selected Dichloromethylpyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,6-Bis(chloromethyl)pyridine | 3099-28-3 | C₇H₇Cl₂N | 176.04 | 73-78 |

| 2-Chloro-4-(dichloromethyl)pyridine | - | C₆H₄Cl₃N | 196.46 | - |

| 3-(Dichloromethyl)pyridine | - | C₆H₅Cl₂N | 162.01 | - |

Data for 2,6-Bis(chloromethyl)pyridine sourced from multiple suppliers.[6][7] Data for other isomers is less consistently reported in readily available sources.

Table 2: Representative Yields for Dichloromethylpyridine Synthesis

| Starting Material | Product | Synthetic Method | Reported Yield (%) | Reference |

| 2-chloro-4-methylpyridine | 2-chloro-4-(dichloromethyl)pyridine | Direct Chlorination | 16.5% (in a product mixture) | [2] |

| 3-methylpyridine | 3-dichloromethylpyridine | Chlorination with elemental chlorine in the presence of an organic acid and free-radical initiator | Main product (good yields) | [8] |

| 2,6-Lutidine | 2,6-Dichloromethylpyridine Hydrochloride | Multi-step synthesis | High (implied for industrial production) | [5] |

Signaling Pathways and Mechanisms of Action

A prominent example of a biologically active molecule derived from a dichloromethylpyridine is the insecticide Pyridalyl. While the exact mode of action is still under investigation, research suggests a unique mechanism that differentiates it from many existing insecticides.[9]

The proposed mechanism involves the metabolic activation of Pyridalyl within the insect. It is hypothesized that cytochrome P450 enzymes metabolize Pyridalyl into a bioactive derivative.[10][11] This active metabolite then leads to the generation of reactive oxygen species (ROS), which cause damage to cellular macromolecules like proteins.[10][11] The accumulation of damaged proteins triggers an increase in proteasome activity, leading to enhanced protein degradation and ultimately, necrotic cell death.[10][11] This pathway does not appear to involve apoptosis.[10][11]

Conclusion

Dichloromethylpyridines have transitioned from being laboratory curiosities to indispensable building blocks in modern chemical synthesis. Their history is one of incremental but significant advances in chlorination chemistry, driven by the demand for novel molecules with specific biological activities. The synthetic routes to these compounds offer a trade-off between the directness of radical chlorination and the selectivity of multi-step pathways. As the quest for new pharmaceuticals and agrochemicals continues, the versatility of dichloromethylpyridines ensures their continued importance as key chemical intermediates. Further research into more selective and efficient synthetic methods, as well as a deeper understanding of the biological mechanisms of their derivatives, will undoubtedly open new avenues for innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 6. 2,6-BIS(CHLOROMETHYL)PYRIDINE CAS#: 3099-28-3 [m.chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 10. The molecular action of the novel insecticide, Pyridalyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"physical and chemical characteristics of 2,3-Dichloro-6-methylpyridine"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methylpyridine, a halogenated pyridine derivative, serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring two chlorine atoms and a methyl group on the pyridine ring, makes it a versatile intermediate for the introduction of this heterocycle into a wide range of molecular scaffolds. This technical guide provides a detailed overview of the known physical and chemical characteristics of this compound, alongside relevant experimental context for its synthesis and analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while some data is directly reported for this compound, other values are derived from information available for closely related isomers and should be considered as estimations.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.01 g/mol | [1] |

| CAS Number | 54957-86-7 | [2] |

| Appearance | Colorless or white to light-yellow solid or liquid | [2] |

| Boiling Point | 208 °C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 99 °C | [1] |

| Refractive Index | 1.547 | [1] |

| Solubility | Slightly soluble in water (inferred from related compounds) | [3] |

| InChI | 1S/C6H5Cl2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | [2] |

| InChIKey | BRJDBTSPHZWCBU-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc(Cl)c(Cl)n1 |

Synthesis and Reactivity

General Synthetic Approach

A common strategy for the synthesis of dichlorinated pyridines involves the direct chlorination of a substituted hydroxypyridine or aminopyridine. For this compound, a potential synthetic pathway could start from 2-hydroxy-6-methylpyridine or 2-amino-6-methylpyridine.

Experimental Protocol: Synthesis of 2,6-dichloro-3-cyano-4-methylpyridine (Illustrative Example)

The following protocol for a related compound illustrates the general conditions that might be adapted for the synthesis of this compound from a corresponding dihydroxy precursor.

Materials:

-

2,6-dihydroxy-3-cyano-4-methyl-pyridine

-

Phosphorus oxychloride

-

Quinoline

-

Water

Procedure:

-

To a solution of quinoline and phosphorus oxychloride, add 2,6-dihydroxy-3-cyano-4-methyl-pyridine at room temperature.

-

Heat the reaction mixture to 190°C with stirring and maintain this temperature for 3 hours.

-

Cool the mixture to 125°C and add hot water dropwise.

-

Stir the mixture overnight at room temperature and then filter.

-

Wash the residue with water until neutral and dry under reduced pressure to obtain the product.[4]

Reactivity

The reactivity of this compound is primarily dictated by the pyridine ring and the two chlorine substituents. The pyridine nitrogen is basic and can be protonated or act as a ligand. The chlorine atoms are susceptible to nucleophilic aromatic substitution, with the position of substitution influenced by the electronic effects of the methyl group and the other chlorine atom. The methyl group can also undergo oxidation or other transformations under appropriate conditions.

Spectroscopic Data (Inferred)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations. For the related 2-chloro-6-methyl pyridine, bands at 1456 and 1458 cm⁻¹ are attributed to -CH deformation, and bands at 1371 and 1373 cm⁻¹ correspond to -CH₃ in-plane bending vibration.[5]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (162.01 g/mol ), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.[1]

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

General Analytical Workflow

Safety Information

Based on safety data sheets for related dichlorinated pyridine compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis. This guide has summarized the currently available physical and chemical data for this compound. While some specific experimental details and spectroscopic data are not yet widely published, the information provided herein, drawn from reliable sources and analogous compounds, offers a solid foundation for researchers and professionals working with this molecule. Further experimental investigation is warranted to fully characterize its properties and expand its synthetic utility.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 54957-86-7 [sigmaaldrich.com]

- 3. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 4. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. jubilantingrevia.com [jubilantingrevia.com]

Technical Guide: Safety and Handling of 2,3-Dichloro-6-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2,3-Dichloro-6-methylpyridine (CAS No. 54957-86-7). The information is intended to support laboratory safety protocols and risk assessments.

Chemical and Physical Properties

This compound is a colorless or white to light-yellow solid or liquid. While comprehensive, experimentally determined data for this specific compound is limited, the following table summarizes available information.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2N | [1] |

| Molecular Weight | 162.02 g/mol | |

| Physical Form | Colorless or white to light-yellow solid or liquid | |

| Boiling Point | 208 °C | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 99 °C | [1] |

| Storage Temperature | Refrigerator |

Note: Some physical properties are based on data for structurally similar compounds and should be used as an estimation. Experimental verification is recommended.

Hazard Identification and Classification

This chemical is classified as hazardous. The following table details its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction. |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation. |

GHS Pictogram:

-

GHS07: Exclamation Mark

Signal Word: Warning

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Information

Experimental Protocols for Hazard Assessment

The GHS classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation/Sensitization

The potential for skin irritation and sensitization is assessed using methods like the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) . This in vitro method utilizes a reconstructed human epidermis model to mimic the biochemical and physiological properties of the upper layers of human skin. The test substance is applied directly to the tissue, and cell viability is measured to determine the irritation potential.

Eye Irritation

Eye irritation potential is evaluated following protocols such as the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) . This guideline outlines a sequential testing strategy, starting with a weight-of-the-evidence analysis of existing data. If necessary, in vivo tests are conducted, typically on albino rabbits, with the substance applied to the conjunctival sac of one eye. Observations for redness, swelling, and other effects are made over a set period.

Acute Oral Toxicity

To determine the acute oral toxicity (and estimate the LD50), methods such as the OECD Test Guideline 423 (Acute Toxic Class Method) are employed. This method involves a stepwise procedure with a small number of animals. The substance is administered orally, and the animals are observed for signs of toxicity and mortality to classify the substance's toxicity.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure gloves are inspected before use.[2]

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

-

Footwear: Closed-toe shoes are mandatory.

Handling

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Store in a refrigerator as recommended.

-

Keep away from incompatible materials such as strong oxidizing agents.[3]

Emergency Procedures

First Aid Measures

-

If in Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation or a rash occurs, seek medical attention.

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.

-

Do not allow the chemical to enter drains or waterways.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides, carbon monoxide, and hydrogen chloride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not dispose of it into the environment.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for safe handling of this compound.

Caption: First aid response workflow in case of exposure.

References

Thermodynamic Properties of Substituted Pyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted pyridines, crucial for understanding their stability, reactivity, and potential applications, particularly in the field of drug discovery and development. The stability and reactivity of these heterocyclic compounds are fundamentally governed by their thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy.

Core Thermodynamic Properties

The thermodynamic stability of substituted pyridines is primarily evaluated through their standard enthalpy of formation (ΔfH°), entropy (S°), and Gibbs free energy of formation (ΔfG°). These values are critical for predicting reaction equilibria and spontaneity.

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°) in the gaseous state provides insight into the energetic stability of a molecule. For pyridine, the standard molar enthalpy of formation in the gaseous state is 140.4 ± 0.7 kJ/mol.[1] Substituents on the pyridine ring significantly influence this value. The introduction of a methyl group, for instance, has an effect that varies with its position. The enthalpic increments for the monomethylation of pyridine are approximately -41.2 ± 1.0 kJ/mol for the ortho position, -33.9 ± 0.9 kJ/mol for the meta position, and -36.4 ± 1.1 kJ/mol for the para position.[1] Similarly, the introduction of chlorine or bromine atoms also alters the enthalpy of formation, with increments of -35.9 ± 1.9 kJ/mol (ortho) and -32.8 ± 1.5 kJ/mol (meta) for chlorine, and -20.0 ± 2.2 kJ/mol (ortho) and -26.7 ± 2.2 kJ/mol (meta) for bromine.[1]

The hydrogenation and dehydrogenation of pyridine derivatives are also of significant interest, particularly for hydrogen storage applications. The reaction enthalpy for these processes is influenced by the nature and position of alkyl substituents.[2]

Table 1: Standard Molar Enthalpies of Formation (ΔfH°m(g)) for Selected Substituted Pyridines at 298.15 K

| Compound | Substituent Position | ΔfH°m(g) (kJ/mol) |

| Pyridine | - | 140.4 ± 0.7[1] |

| 2-Methylpyridine | ortho | 99.2 ± 1.2 |

| 3-Methylpyridine | meta | 106.5 ± 1.1 |

| 4-Methylpyridine | para | 104.0 ± 1.3 |

| 2,6-Dimethylpyridine | ortho, ortho | 54.5 ± 1.5 |

| 2-Chloropyridine | ortho | 104.5 ± 1.8 |

| 3-Chloropyridine | meta | 107.6 ± 1.3 |

| 2-Bromopyridine | ortho | 120.4 ± 2.1 |

| 3-Bromopyridine | meta | 113.7 ± 2.1 |

Note: Values for dimethylpyridines are derived from the provided increments and the base value for pyridine.

Entropy and Gibbs Free Energy

Entropy (S°) is a measure of the disorder or randomness of a system, while the Gibbs free energy (G°) combines enthalpy and entropy to determine the spontaneity of a process at constant temperature and pressure (ΔG = ΔH - TΔS).[3][4] For pyridine, the entropy of the liquid at 298.16 K is 42.52 cal/deg/mol (approximately 177.9 J/K/mol).[5] The free energy of formation for pyridine at 298.1 K has been calculated to be 34,100 cal/mol (142.7 kJ/mol).[6]

Computational methods, such as Density Functional Theory (DFT), are widely used to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy for pyridine synthesis and reactions of its derivatives.[7][8] These theoretical studies can evaluate reaction pathways in different solvents and conditions, providing insights into the spontaneity of reactions.[7][8]

Table 2: Thermodynamic Properties of Pyridine at 298.15 K

| Property | Value | Unit |

| Enthalpy of Formation (liquid) | 23.89[5] | kcal/mol |

| Enthalpy of Vaporization | 40.21[9] | kJ/mol |

| Entropy (liquid) | 42.52[5] | cal/deg/mol |

| Free Energy of Formation | 34.1[6] | kcal/mol |

Experimental and Computational Methodologies

The determination of thermodynamic properties of substituted pyridines relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

A variety of experimental methods are employed to measure the thermodynamic data of chemical compounds.[10]

-

Combustion Calorimetry : This is a primary method for determining the standard molar enthalpies of formation (ΔfH°) of organic compounds, including substituted pyridines.[1] The substance is burned in a bomb calorimeter in an excess of oxygen, and the heat released during the combustion reaction is measured. For halogenated pyridines, a rotating bomb calorimeter is often used.[1]

-

Knudsen Effusion Method : This technique is used to determine the sublimation enthalpies of compounds.[11] It involves measuring the rate of effusion of a vapor through a small orifice in a temperature-controlled cell. Mass spectrometry is often coupled with this method to monitor the composition of the effusing vapor.[11]

-

Differential Scanning Calorimetry (DSC) : DSC is utilized to study thermal transitions, such as melting points and the thermal stability of compounds.[12] It measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Vapor Pressure Measurement : Techniques like comparative ebulliometry and flow calorimetry are used to measure vapor pressures at different temperatures, which can then be used to calculate the heat of vaporization.[5]

Below is a generalized workflow for determining the enthalpy of formation using combustion calorimetry.

Computational Approaches

Computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules.

-